N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide
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Overview
Description
The compound N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide is a synthetic organic molecule known for its complex structure and notable applications in medicinal chemistry. This compound features a tetrazole ring and a fluorophenyl group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. It’s possible that it may influence multiple pathways given its potential for broad receptor or enzyme interaction .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s specific target(s) and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide typically involves several key steps:
Formation of the Tetrazole Ring: : The tetrazole ring is often formed through the cyclization of an appropriate nitrile or imidate precursor with sodium azide under acidic conditions.
Introduction of the Fluorophenyl Group:
Assembly of the Amide Bond: : The final step involves the coupling of the tetrazole derivative with the appropriate 3,3-diphenylpropanoyl chloride under basic conditions, typically using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
For large-scale industrial production, optimizations in reaction conditions, solvent choice, and purification methods are necessary to enhance yield and purity. Continuous flow chemistry may be employed to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide undergoes several types of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents, potentially leading to the formation of amides with higher oxidation states.
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride, potentially breaking the amide bond.
Substitution: : The fluorophenyl and tetrazole groups may participate in various nucleophilic and electrophilic substitution reactions, altering the compound's overall structure.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reactions: : Sodium hydride (NaH), alkyl halides, acyl chlorides
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. They can range from hydroxylated derivatives to substituted tetrazole compounds.
Scientific Research Applications
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide has a range of scientific research applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules, useful in organic synthesis and material science.
Biology: : The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : It has potential therapeutic applications, particularly in developing drugs targeting specific biological pathways.
Industry: : The compound can be used in the development of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-phenylpropanamide
N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide
Unique Features
Fluorophenyl Group: : Provides enhanced chemical stability and unique interaction properties.
Tetrazole Ring: : Offers versatility in chemical reactivity and biological activity.
N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-diphenylpropanamide stands out due to its specific combination of functional groups, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O/c24-19-11-13-20(14-12-19)29-22(26-27-28-29)16-25-23(30)15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQPVUMZXKOMAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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